Cas no 90266-46-9 (8-Quinolinamine, N-[(4-heptylphenyl)methyl]-)

8-Quinolinamine, N-[(4-heptylphenyl)methyl]- structure
90266-46-9 structure
Product Name:8-Quinolinamine, N-[(4-heptylphenyl)methyl]-
CAS No:90266-46-9
MF:C23H28N2
MW:332.481825828552
CID:790551
PubChem ID:71429498
Update Time:2025-04-19

8-Quinolinamine, N-[(4-heptylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolinamine, N-[(4-heptylphenyl)methyl]-
    • N-[(4-heptylphenyl)methyl]quinolin-8-amine
    • N-(4-Heptylbenzyl)quinolin-8-amine
    • DTXSID00848181
    • 90266-46-9
    • Inchi: 1S/C23H28N2/c1-2-3-4-5-6-9-19-13-15-20(16-14-19)18-25-22-12-7-10-21-11-8-17-24-23(21)22/h7-8,10-17,25H,2-6,9,18H2,1H3
    • InChI Key: OKJFMXBESIRJLH-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC2=CC=CN=C12)CC1C=CC(=CC=1)CCCCCCC

Computed Properties

  • Exact Mass: 332.225248902g/mol
  • Monoisotopic Mass: 332.225248902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 24.9Ų
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